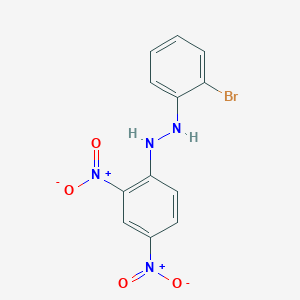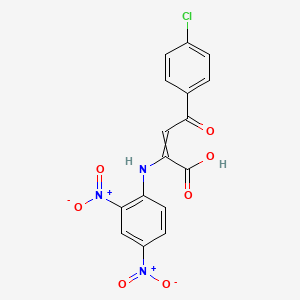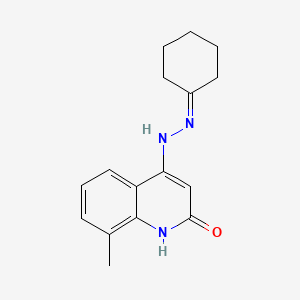
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one typically involves the reaction of 8-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
科学的研究の応用
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)-6-chloro-N′-cyclohexylidenepyridine-4-carbohydrazide
- (4-aryl-thiazol-2-yl)hydrazones
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the cyclohexylidenehydrazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
649748-92-5 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
4-(2-cyclohexylidenehydrazinyl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-9-13-14(10-15(20)17-16(11)13)19-18-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H2,17,19,20) |
InChIキー |
GGSLXXFLYRQXGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)NN=C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


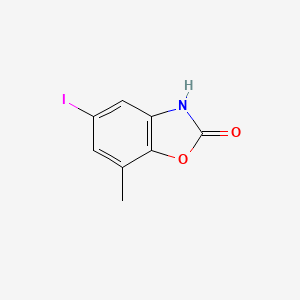


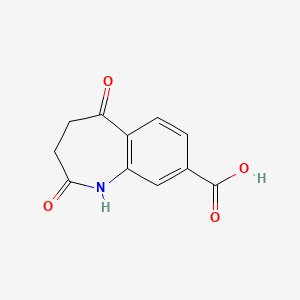
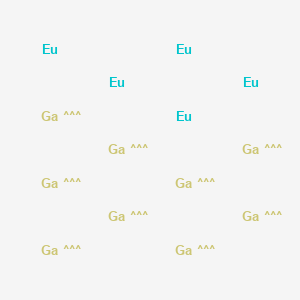
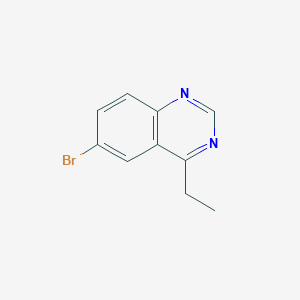

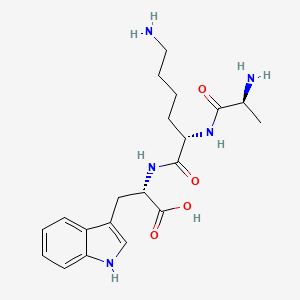
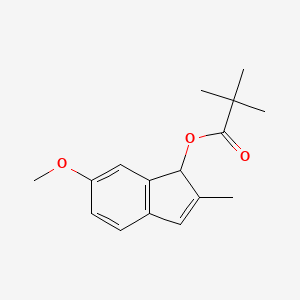
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
